6-Chloro-4-iodopyridin-3-ol hydrochloride
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Overview
Description
6-Chloro-4-iodopyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H3ClINO It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 6th and 4th positions, respectively, and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodopyridin-3-ol hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes treating a solution of 2-chloro-4-iodo-5-methoxymethoxy-pyridine in tetrahydrofuran (THF) with hydrochloric acid (HCl) and heating the mixture to 60°C for several hours. The reaction mixture is then cooled, and the pH is adjusted to neutral using a saturated aqueous sodium bicarbonate solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-iodopyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-4-iodopyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodonicotinic acid
- 2-Chloro-4-iodonicotinonitrile
- 2-Chloro-5-fluoro-4-iodopyridine
- 3-Bromo-2-chloro-4-iodopyridine
Uniqueness
6-Chloro-4-iodopyridin-3-ol hydrochloride is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H4Cl2INO |
---|---|
Molecular Weight |
291.90 g/mol |
IUPAC Name |
6-chloro-4-iodopyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H3ClINO.ClH/c6-5-1-3(7)4(9)2-8-5;/h1-2,9H;1H |
InChI Key |
NWNOVCCOSISPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)I.Cl |
Origin of Product |
United States |
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